![molecular formula C13H12ClN3OS B2756377 N-(6-((3-氯苄硫基)吡啶并[3,4-d]嘧啶-3-基)乙酰胺 CAS No. 1021121-02-7](/img/structure/B2756377.png)

N-(6-((3-氯苄硫基)吡啶并[3,4-d]嘧啶-3-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

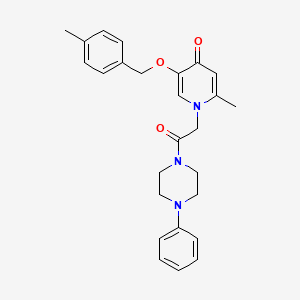

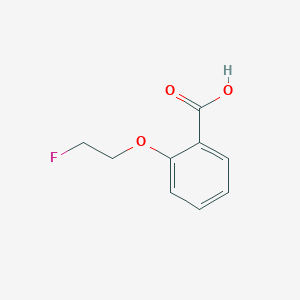

This compound is a derivative of pyridazine, which is a basic aromatic ring with two nitrogen atoms. It also contains a benzyl group attached via a sulfur atom, and an acetamide group attached to the pyridazine ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzyl group might undergo reactions typical of aromatic compounds, while the acetamide group might participate in reactions typical of amides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined using standard laboratory techniques .科学研究应用

构效关系和代谢稳定性改进

一项研究探索了磷酸肌醇 3 激酶 (PI3K)/雷帕霉素 (mTOR) 双重抑制剂的构效关系。研究人员研究了各种 6,5-杂环以增强代谢稳定性,发现某些类似物显示出类似的体外效力和体内疗效,同时在肝细胞中表现出最小的脱乙酰化代谢物,表明了一种减轻代谢脱乙酰化的策略 (Stec 等人,2011)。

化学合成和多样化应用

另一个研究方面侧重于新型化学结构的合成及其用途。一项研究重点介绍了合成一类新的吡啶并氮杂卓-3-酮和 2-氨基-5-芳基偶氮吡啶衍生物,它们充当稠合嗪的前体。这项研究展示了该化合物在促进合成具有多种应用潜力的复杂分子的多功能性 (易卜拉欣和贝赫巴哈尼,2014)。

光伏效率和配体-蛋白质相互作用

一项关于与所讨论化合物相关的生物活性苯并噻唑啉酮乙酰胺类似物的研究提供了对其振动光谱、电子特性和光化学建模的见解。研究表明,这些化合物可以用作染料敏化太阳能电池 (DSSC) 中的光敏剂,显示出良好的光收集效率和光伏应用的潜力。此外,分子对接探索了这些化合物与环氧合酶 1 (COX1) 的结合相互作用,表明了靶向治疗应用的潜力 (Mary 等人,2020)。

腐蚀抑制

已经研究了吡啶嗪分子中的取代效应在钢的腐蚀抑制中的作用。这项研究说明了结构改性,例如用硫原子取代氧原子,如何显着提高抑制效率,展示了该化合物在工业应用中的潜力,特别是在保护金属表面免受腐蚀性环境的影响方面 (Bouklah 等人,2004)。

作用机制

Target of Action

The primary target of N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide is the α-glucosidase enzyme . This enzyme is located in the small intestine and plays a crucial role in the digestion of carbohydrates, specifically in the cleavage of 1,4-α-glycosidic linkage of oligo and polysaccharides .

Mode of Action

N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide interacts with the α-glucosidase enzyme, inhibiting its activity . The compound exhibits competitive inhibition behavior , meaning it competes with the substrate for the active site of the enzyme. This results in a decrease in the rate of carbohydrate digestion, thereby delaying glucose absorption in the digestive system .

Biochemical Pathways

By inhibiting the α-glucosidase enzyme, N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide affects the carbohydrate digestion pathway . This leads to a suppression of postprandial hyperglycemia, which is the high blood sugar level that occurs after a meal . This effect can be beneficial in the management of conditions like diabetes mellitus, where blood glucose levels need to be tightly controlled .

Result of Action

The inhibition of α-glucosidase by N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide results in a decrease in the rate of carbohydrate digestion . This leads to a delay in glucose absorption in the digestive system, thereby suppressing postprandial hyperglycemia . This can help manage blood glucose levels in conditions like diabetes mellitus .

安全和危害

属性

IUPAC Name |

N-[6-[(3-chlorophenyl)methylsulfanyl]pyridazin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3OS/c1-9(18)15-12-5-6-13(17-16-12)19-8-10-3-2-4-11(14)7-10/h2-7H,8H2,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVBQFBVJYHKTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(C=C1)SCC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-indol-3-yl)ethyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2756296.png)

![1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2756299.png)

![5-cyano-4-(furan-2-yl)-N-(furan-2-ylmethyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B2756300.png)

![1-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2756302.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2756303.png)

![6-(2,5-Dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2756305.png)

![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2756306.png)

![2-(2,4-difluorophenyl)-6-methylchromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2756308.png)

![5-((3,4-Dimethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2756309.png)